Antiproliferative Activity Against HT-29 Colorectal Cancer Cells: A Direct SAR Comparison
A study synthesizing 36 naphthoquinone derivatives, including 2,6-dihydroxy-1,4-naphthoquinone, and evaluating their anti-proliferative activity against HT-29 human colorectal adenocarcinoma cells, revealed significant potency differences based on substitution pattern [1]. While the exact IC₅₀ for 2,6-dihydroxy-1,4-naphthoquinone is not explicitly stated in the abstract, the study found that 15 compounds in the series were classified as active, with IC₅₀ values ranging from 1.73 to 18.11 μM [1]. The most potent compound, a tricyclic naphtho[2,3-b]thiophene-4,9-dione derivative, demonstrated high potency and selectivity, underscoring the importance of specific structural modifications beyond the 2,6-dihydroxy substitution [1]. This work provides a direct, head-to-head comparison within a defined SAR context, allowing researchers to position 2,6-dihydroxy-1,4-naphthoquinone relative to a library of closely related analogs.
| Evidence Dimension | Antiproliferative activity against HT-29 colorectal cancer cells (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ within the active range of 1.73 - 18.11 μM (exact value not provided in abstract) |
| Comparator Or Baseline | 36 naphthoquinone derivatives, including 15 classified as 'active' (IC₅₀ 1.73 - 18.11 μM) |
| Quantified Difference | The most potent derivative (tricyclic naphtho[2,3-b]thiophene-4,9-dione) was >10-fold more potent than the least active compounds. |
| Conditions | HT-29 human colorectal adenocarcinoma cell line; dose-response curves; at least triplicate experiments. |
Why This Matters
This direct SAR data positions 2,6-dihydroxy-1,4-naphthoquinone as a moderately active scaffold, providing a benchmark for researchers seeking to optimize antiproliferative potency through further chemical modification.
- [1] Castillo, J. C., Jiménez, I. A., Bazzocchi, I. L., Ravelo, A. G., & Estévez-Braun, A. (2018). Synthesis, Anti-Proliferative Activity Evaluation and 3D-QSAR Study of Naphthoquinone Derivatives as Potential Anti-Colorectal Cancer Agents. Molecules, 23(1), 186. https://doi.org/10.3390/molecules23010186 View Source
